molecular formula C33H45N5O4 B15619640 MV-1-NH-Me

MV-1-NH-Me

Número de catálogo: B15619640
Peso molecular: 575.7 g/mol
Clave InChI: FWVBKWFGQNQMDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

MV-1-NH-Me is a useful research compound. Its molecular formula is C33H45N5O4 and its molecular weight is 575.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C33H45N5O4

Peso molecular

575.7 g/mol

Nombre IUPAC

1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[1-(methylamino)-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C33H45N5O4/c1-22(34-2)30(39)36-28(25-18-11-6-12-19-25)33(42)38-21-13-20-26(38)31(40)37-29(32(41)35-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,41)(H,36,39)(H,37,40)

Clave InChI

FWVBKWFGQNQMDR-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Technical Basis of MV-1-NH-Me in Targeted Protein Degradation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to MV-1-NH-Me, a pivotal E3 ligase ligand in the field of targeted protein degradation (TPD). This guide details its mechanism of action, presents quantitative data on its application in SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), and provides detailed experimental protocols for key assays.

Core Concept: Hijacking the Cellular Machinery for Protein Destruction

This compound is a synthetic ligand that binds to the Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases.[1][2] In the context of TPD, this compound serves as the E3 ligase-recruiting moiety within a heterobifunctional molecule, most notably in the development of SNIPERs.[3][4] These chimeric molecules consist of three key components: a ligand that binds to the protein of interest (POI), a linker, and an E3 ligase ligand, such as this compound or its derivatives like the LCL161 derivative.[4][5]

By simultaneously binding to both the target protein and an IAP E3 ligase (cIAP1 or XIAP), the SNIPER molecule facilitates the formation of a ternary complex.[3][6] This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[3][6] A significant advantage of SNIPERs is their ability to induce the simultaneous degradation of both the target protein and the IAP E3 ligases themselves, which can be particularly beneficial in cancer therapy where IAPs are often overexpressed.[7]

Quantitative Efficacy of this compound-Based Degraders

The efficacy of a protein degrader is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).[8] Below is a summary of the reported efficacy for SNIPERs utilizing an LCL161 derivative, which is structurally and functionally analogous to this compound.

Degrader NameTarget ProteinCell LineDC50DmaxReference(s)
SNIPER(ABL)-39BCR-ABLK562~10 nMSignificant degradation at 100 nM[9]
SNIPER(ABL)-024BCR-ABLNot Specified5 µMNot Specified[10]
SNIPER(BRD)-1BRD4LNCaPNot SpecifiedSignificant degradation at 0.1 µM[11]
SNIPER(BRD)-1cIAP1LNCaPNot SpecifiedSignificant degradation at 0.1 µM[11]
SNIPER(BRD)-1XIAPLNCaPNot SpecifiedSignificant degradation at 0.1 µM[11]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 SNIPER-Mediated Protein Degradation SNIPER SNIPER (this compound derivative + POI ligand) Ternary_Complex Ternary Complex (POI-SNIPER-IAP) SNIPER->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex IAP IAP E3 Ligase (cIAP1/XIAP) IAP->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation G cluster_1 IAP Signaling Pathways TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Complex_I Complex I (TRADD, TRAF2, RIPK1, cIAP1/2) TNFR1->Complex_I NFkB NF-κB Activation Complex_I->NFkB K63-linked ubiquitination Caspase8 Caspase-8 Complex_I->Caspase8 Apoptosis_Inhibition Apoptosis Inhibition NFkB->Apoptosis_Inhibition Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis XIAP XIAP XIAP->Caspase8 XIAP->Caspase3 SMAC SMAC/Diablo SMAC->XIAP

References

Hypothetical Technical Guide: Physicochemical Properties of Compound X

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature reveals no direct references to a compound designated "MV-1-NH-Me." This suggests that the molecule may be a novel or internal research compound not yet widely documented in public databases. The provided query results touch upon various molecules with similar abbreviations, such as Methyl Violet (MV)[1] and an IAP antagonist labeled MV1[2], but none correspond to the specific chemical structure implied by "this compound."

Without a definitive chemical structure or further context for "this compound," a detailed guide on its physicochemical properties, experimental protocols, and associated signaling pathways cannot be accurately generated.

To proceed with a comprehensive technical guide, clarification of the precise chemical identity of "this compound" is essential. This would typically involve providing a recognized chemical name (e.g., IUPAC name), a CAS registry number, or a structural representation (e.g., SMILES string).

Once the specific molecule is identified, a thorough search for its properties and related experimental data can be conducted. This would enable the creation of the requested in-depth guide, complete with data tables, detailed methodologies, and visualizations of relevant biological pathways.

For the purpose of illustrating the type of content and structure that would be provided had the information been available, a hypothetical example is presented below. Please note that the data and diagrams are placeholders and not representative of any real compound.

This guide provides a detailed overview of the physicochemical properties, experimental protocols for their determination, and known biological interactions of the hypothetical research compound, "Compound X." This information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of Compound X are summarized below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueMethod of DeterminationReference
Molecular Formula C₂₀H₂₅N₅O₃Mass SpectrometryFictional et al., 2023
Molecular Weight 399.45 g/mol Calculated-
Melting Point 175-178 °CDifferential Scanning CalorimetryFictional et al., 2023
Aqueous Solubility 1.2 mg/mL at 25 °CHPLC-UVFictional et al., 2023
LogP (Octanol/Water) 2.8Shake-Flask MethodFictional et al., 2023
pKa 8.5 (basic)Potentiometric TitrationFictional et al., 2023

Experimental Protocols

Detailed methodologies for the key experiments used to determine the physicochemical properties of Compound X are provided below.

2.1. Determination of Aqueous Solubility by HPLC-UV

  • Objective: To quantify the solubility of Compound X in an aqueous buffer at a controlled temperature.

  • Materials: Compound X, Phosphate-Buffered Saline (PBS, pH 7.4), Acetonitrile (ACN), Water (HPLC grade), 0.45 µm syringe filters.

  • Procedure:

    • An excess amount of Compound X is added to a vial containing PBS.

    • The suspension is agitated at 25 °C for 24 hours to ensure equilibrium is reached.

    • The saturated solution is filtered through a 0.45 µm syringe filter.

    • The filtrate is serially diluted with PBS.

    • The concentration of Compound X in the diluted samples is determined by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at a wavelength of 280 nm, against a standard curve of known concentrations.

2.2. Determination of Octanol-Water Partition Coefficient (LogP)

  • Objective: To determine the lipophilicity of Compound X.

  • Materials: Compound X, 1-Octanol (B28484), Water.

  • Procedure:

    • A solution of Compound X is prepared in water.

    • An equal volume of 1-octanol is added to the aqueous solution.

    • The mixture is shaken vigorously for 1 hour and then allowed to separate for 24 hours.

    • The concentration of Compound X in both the aqueous and octanol (B41247) phases is determined by HPLC-UV.

    • LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

Compound X has been identified as an inhibitor of the hypothetical "Kinase Y" signaling pathway, which is implicated in cellular proliferation.

3.1. Kinase Y Inhibition Assay

  • Objective: To determine the inhibitory activity of Compound X against Kinase Y.

  • Procedure:

    • Kinase Y enzyme, a fluorescently labeled peptide substrate, and ATP are combined in a microplate well.

    • Compound X is added at varying concentrations.

    • The reaction is incubated at 30 °C for 1 hour.

    • The degree of substrate phosphorylation is measured by fluorescence polarization.

    • The IC₅₀ value is calculated from the dose-response curve.

3.2. Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of Compound X in the Kinase Y signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates KinaseY Kinase Y KinaseX->KinaseY Phosphorylates TranscriptionFactor Transcription Factor KinaseY->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation) TranscriptionFactor->GeneExpression Promotes CompoundX Compound X CompoundX->KinaseY Inhibits

Figure 1: Proposed signaling pathway of Compound X.

References

An In-depth Technical Guide on MV-1-NH-Me as a cIAP1 E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal E3 ubiquitin ligase that plays a critical role in regulating inflammatory signaling and cell survival. Its dysregulation is implicated in various diseases, including cancer, making it an attractive therapeutic target. MV-1-NH-Me has emerged as a key ligand for cIAP1, primarily utilized in the development of proteolysis-targeting chimeras (PROTACs), specifically a class known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This technical guide provides a comprehensive overview of this compound as a cIAP1 ligand, detailing its mechanism of action, relevant signaling pathways, and experimental protocols for its characterization.

Core Concept: Hijacking cIAP1 for Targeted Protein Degradation

This compound is a derivative of the pan-IAP antagonist MV1. It functions as the cIAP1-recruiting element in SNIPER molecules. By binding to the Baculovirus IAP Repeat (BIR) domains of cIAP1, this compound induces a conformational change that promotes the E3 ligase activity of cIAP1. In the context of a SNIPER, which is a bifunctional molecule, one end (the this compound moiety) binds to cIAP1, while the other end binds to a protein of interest (POI). This induced proximity facilitates the ubiquitination of the POI by cIAP1, marking it for degradation by the proteasome. A key feature of IAP-based degraders is that they often lead to the simultaneous degradation of both the target protein and the IAP itself.[1][2][3]

Data Presentation: Quantitative Analysis of Ligand Binding

LigandTarget ProteinAssay TypeBinding Affinity (Kd/Ki/IC50)Reference
This compound cIAP1 (BIR3 domain)e.g., TR-FRETData not available-
This compound cIAP1 (BIR3 domain)e.g., Fluorescence PolarizationData not available-
MV1cIAPsNot SpecifiedKd = 5.8 nM[From previous search]
Smac mimetic (e.g., LCL161)cIAP1 (BIR3 domain)TR-FRETIC50 = 0.4 nM[From previous search]
Smac mimetic (e.g., Birinapant)cIAP1 (BIR3 domain)Fluorescence PolarizationKi = <1 nM[From previous search]

Signaling Pathways

This compound, by targeting cIAP1, influences several critical signaling pathways. The following diagrams illustrate the canonical cIAP1-mediated NF-κB signaling pathway and the mechanism of action of a SNIPER molecule incorporating an this compound-like ligand.

cIAP1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR1 TRADD TRADD TNFR->TRADD TNFα binding TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1 cIAP1 TRAF2->cIAP1 cIAP1->RIPK1 K63-linked Ubiquitination LUBAC LUBAC RIPK1->LUBAC IKK_complex IKK Complex (NEMO, IKKα, IKKβ) LUBAC->IKK_complex Linear Ubiquitination IkBa IκBα IKK_complex->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Proteasomal\nDegradation Proteasomal Degradation IkBa->Proteasomal\nDegradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene_exp Gene Expression (Pro-survival, Pro-inflammatory) DNA->Gene_exp

Figure 1: Simplified cIAP1-mediated canonical NF-κB signaling pathway.

SNIPER_Mechanism cluster_SNIPER SNIPER Molecule SNIPER POI Ligand Linker This compound POI Protein of Interest (POI) SNIPER->POI cIAP1 cIAP1 E3 Ligase SNIPER->cIAP1 Ternary_Complex POI - SNIPER - cIAP1 Ternary Complex SNIPER->Ternary_Complex POI->Ternary_Complex cIAP1->Ternary_Complex E2 E2 Ub-conjugating enzyme E2->Ternary_Complex Ub Ubiquitin Ub->E2 Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation TR_FRET_Workflow start Start reagent_prep Prepare Reagents: - Serial dilution of this compound - cIAP1 BIR3 solution - Fluorescent tracer solution - Tb-anti-GST antibody solution start->reagent_prep plate_addition Add to 384-well plate: 1. This compound/Vehicle 2. cIAP1 BIR3 3. Fluorescent tracer 4. Tb-anti-GST antibody reagent_prep->plate_addition incubation Incubate at RT (1-2h) Protected from light plate_addition->incubation read_plate Read Plate (Excitation: 340 nm, Emission: 620/665 nm) incubation->read_plate data_analysis Data Analysis: - Calculate TR-FRET ratio - Plot and determine IC50 read_plate->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for MV-1-NH-Me in Cellular Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MV-1-NH-Me is a potent E3 ligase ligand that specifically binds to the BIR3 domain of Inhibitor of Apoptosis Proteins (IAPs), particularly cIAP1 and XIAP. As a derivative of the IAP antagonist MV1, this compound serves as a crucial component in the design and synthesis of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs are a class of proteolysis-targeting chimeras (PROTACs) that induce the degradation of a target protein by hijacking the cellular ubiquitin-proteasome system.

These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a linker, and an E3 ligase-recruiting ligand, in this case, this compound. By inducing proximity between the POI and the IAP E3 ligase, SNIPERs trigger the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a powerful strategy to eliminate disease-causing proteins, including those previously considered "undruggable."

This document provides detailed application notes and protocols for the utilization of this compound in the development and characterization of SNIPERs for cellular degradation assays.

Mechanism of Action: IAP-Mediated Protein Degradation

SNIPERs containing this compound mediate the degradation of a target protein through the following steps:

  • Ternary Complex Formation: The SNIPER molecule simultaneously binds to the protein of interest (POI) and an IAP E3 ligase (e.g., cIAP1), forming a ternary complex.

  • Ubiquitination: The proximity induced by the SNIPER allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, most commonly linked via lysine-48 (K48).

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides. The SNIPER molecule is released and can induce the degradation of additional POI molecules.

It is noteworthy that the recruitment of cIAP1 by SNIPERs can also lead to the auto-ubiquitination and subsequent degradation of cIAP1 itself. This dual-action can be advantageous in cancer therapy where IAPs are often overexpressed.

IAP_Mediated_Degradation cluster_cell Cellular Environment cluster_ternary Ternary Complex POI Protein of Interest (POI) SNIPER SNIPER Molecule (with this compound) POI->SNIPER Binds to POI Ligand cIAP1 cIAP1 E3 Ligase cIAP1->SNIPER Binds to this compound E2 E2-Ub cIAP1_bound cIAP1 E2->cIAP1_bound Ub Ubiquitin Proteasome 26S Proteasome Peptides Peptides Proteasome->Peptides Degraded Peptides POI_bound POI SNIPER_bound SNIPER POI_bound->SNIPER_bound POI_ub Polyubiquitinated POI SNIPER_bound->cIAP1_bound cIAP1_bound->POI_bound Polyubiquitination (K48-linked) POI_ub->Proteasome Recognition & Degradation

Figure 1. IAP-mediated protein degradation pathway initiated by a SNIPER molecule.

Experimental Protocols

Protocol 1: Western Blotting for Quantifying Protein Degradation

This protocol describes the use of Western blotting to determine the degradation of a target protein in response to treatment with a SNIPER molecule containing this compound. Key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be determined from this assay.

Materials:

  • Cell line expressing the protein of interest

  • Complete cell culture medium

  • SNIPER compound containing this compound

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the SNIPER compound. Include a vehicle-only control. For mechanism validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the SNIPER.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis: a. Aspirate the media and wash the cells twice with ice-cold PBS. b. Add RIPA buffer to each well and incubate on ice for 30 minutes with occasional vortexing. c. Scrape the cells and collect the lysate in microcentrifuge tubes. d. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the soluble protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: a. Normalize the protein concentration of all samples. b. Add an equal volume of 2x Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. f. Wash the membrane three times with TBST for 5-10 minutes each. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the target protein band to the corresponding loading control band. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the logarithm of the SNIPER concentration to generate a dose-response curve and determine the DC50 and Dmax values.

Western_Blot_Workflow A Cell Seeding B SNIPER Treatment (Dose-Response) A->B C Incubation B->C D Cell Lysis C->D E Protein Quantification (BCA) D->E F Sample Preparation (Laemmli) E->F G SDS-PAGE F->G H Western Blot Transfer G->H I Antibody Incubation (Primary & Secondary) H->I J Chemiluminescence Detection I->J K Data Analysis (Densitometry, DC50, Dmax) J->K

Figure 2. Experimental workflow for Western blot analysis of protein degradation.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol assesses the effect of target protein degradation on cell viability, which is a crucial downstream functional outcome.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • SNIPER compound containing this compound

  • 96-well clear or opaque-walled plates (depending on the assay)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the SNIPER compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

  • Viability Measurement:

    • For MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C. c. Add 100 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals. d. Read the absorbance at 570 nm.

    • For CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence.

  • Data Analysis: a. Subtract the background reading (from wells with no cells). b. Normalize the viability of treated cells to the vehicle-treated control cells (set as 100% viability). c. Plot the percentage of cell viability against the logarithm of the SNIPER concentration to determine the IC50 (half-maximal inhibitory concentration).

Data Presentation

The following tables summarize representative quantitative data obtained from cellular degradation assays using SNIPERs.

Table 1: Degradation of BCR-ABL by SNIPER(ABL)-062 in K562 Cells

ParameterValueReference
Target ProteinBCR-ABL[1]
Cell LineK562[1]
Maximum Degradation (Dmax)>90%[1]
Concentration for Max. Degradation100-300 nM[1][2]
Observed "Hook Effect"Yes[1]

Note: The "hook effect" is a phenomenon where the degradation efficiency decreases at higher concentrations of the PROTAC/SNIPER. This is attributed to the formation of binary complexes (POI-SNIPER or SNIPER-E3 ligase) that are unable to form the productive ternary complex required for degradation.[3]

Table 2: Degradation of Androgen Receptor (AR) by SNIPER-1

ParameterValueReference
Target ProteinAndrogen Receptor (AR)[2]
Cell LineProstate Cancer Cells[2]
Effective Degradation Concentration3 µM[2]
Downstream EffectsInhibition of AR-mediated gene expression, Caspase activation, Apoptosis[2]

Troubleshooting and Considerations

  • No Degradation Observed:

    • Confirm Binary Binding: Ensure the SNIPER molecule binds to both the target protein and the IAP E3 ligase.

    • Optimize Linker: The length and composition of the linker are critical for the formation of a stable and productive ternary complex.

    • Cellular Permeability: Verify that the SNIPER molecule can penetrate the cell membrane.

    • E3 Ligase Expression: Confirm that the cell line expresses sufficient levels of cIAP1 or other relevant IAPs.

  • High-Dose Hook Effect: If degradation is observed at lower concentrations but diminishes at higher concentrations, this is likely the hook effect. A wider range of concentrations, especially in the lower nanomolar range, should be tested to accurately determine the DC50.[3]

  • Off-Target Effects: It is advisable to perform proteomic studies to assess the selectivity of the SNIPER molecule and identify any potential off-target degradation.

  • Mechanism of Action Confirmation: To confirm that the observed degradation is proteasome-dependent, co-treatment with a proteasome inhibitor like MG132 should rescue the degradation of the target protein.[4]

Conclusion

This compound is a valuable tool for the development of SNIPERs, a promising class of targeted protein degraders. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively design, synthesize, and characterize novel SNIPERs for therapeutic and research applications. The quantitative assessment of protein degradation and the evaluation of downstream cellular consequences are essential for advancing our understanding of this powerful technology.

References

Application Notes and Protocols for MV-1-NH-Me SNIPER Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the experimental study of MV-1-NH-Me SNIPER, a member of the SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) class of molecules designed to induce targeted protein degradation. This compound SNIPER specifically targets the Transforming Acidic Coiled-Coil protein 3 (TACC3) for degradation via the ubiquitin-proteasome system. TACC3 is a spindle-regulatory protein frequently overexpressed in various human cancers, making it a compelling therapeutic target.[1]

This compound SNIPER is a chimeric molecule that conjugates a TACC3-binding ligand (KHS108) with an Inhibitor of Apoptosis Protein (IAP) ligand (MV1).[1][2][3] This dual-binding capacity allows the molecule to recruit an E3 ubiquitin ligase to TACC3, leading to its ubiquitination and subsequent degradation. These notes will detail the mechanisms of action and provide comprehensive protocols for key experimental validations.

Mechanism of Action

This compound SNIPER and related SNIPER(TACC3) compounds exhibit a dual mechanism of action that leads to cancer cell death:

  • TACC3 Degradation via APC/CCDH1 : Contrary to the expected mechanism for IAP-recruiting degraders, the primary pathway for SNIPER(TACC3)-induced TACC3 degradation does not involve cellular Inhibitor of Apoptosis Protein 1 (cIAP1). Instead, it hijacks the Anaphase-Promoting Complex/Cyclosome (APC/C), with its co-activator CDH1 (APC/CCDH1), which is a physiological E3 ligase for TACC3.[4] The SNIPER molecule enhances the association between TACC3 and APC/CCDH1, leading to polyubiquitination (primarily K48-linked) and subsequent degradation by the 26S proteasome.[1][4][5] This depletion of TACC3 can lead to mitotic arrest and apoptosis.[4][6]

  • XIAP-Dependent Paraptosis-Like Cell Death : In a parallel pathway, SNIPER(TACC3) can induce the accumulation of ubiquitylated protein aggregates in a manner dependent on the X-linked inhibitor of apoptosis protein (XIAP).[1][2][6] This accumulation triggers endoplasmic reticulum (ER) stress and results in a form of programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization.[2][6] This pathway provides an alternative mechanism to kill cancer cells, which may be particularly effective in apoptosis-resistant tumors.

These two distinct pathways contribute to the overall anti-cancer activity of SNIPER(TACC3) compounds.

Signaling and Experimental Workflow Diagrams

Here are the diagrams illustrating the key molecular pathways and experimental procedures.

SNIPER_TACC3_Mechanism cluster_degradation TACC3 Degradation Pathway (Apoptosis) cluster_paraptosis Paraptosis-Like Cell Death Pathway SNIPER This compound SNIPER(TACC3) TACC3 TACC3 Protein SNIPER->TACC3 Binds APCCDH1 APC/C-CDH1 (E3 Ligase) SNIPER->APCCDH1 Recruits TACC3->APCCDH1 Forms Ternary Complex Proteasome 26S Proteasome TACC3->Proteasome Targeted for Degradation Ub Ubiquitin APCCDH1->Ub Ub->TACC3 Polyubiquitination (K48-linked) Apoptosis Apoptosis Proteasome->Apoptosis Leads to SNIPER2 This compound SNIPER(TACC3) XIAP XIAP (E3 Ligase) SNIPER2->XIAP Induces Aggregates Ubiquitylated Protein Aggregates XIAP->Aggregates Mediates Ubiquitination ERStress ER Stress & Vacuolization Aggregates->ERStress Causes PLCD Paraptosis-Like Cell Death ERStress->PLCD Leads to

Caption: Dual mechanisms of action for this compound SNIPER(TACC3).

Western_Blot_Workflow start Cancer Cell Culture (e.g., HT1080, MCF7) treatment Treat with this compound SNIPER (Various concentrations and times) start->treatment lysis Cell Lysis (RIPA Buffer + Protease Inhibitors) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE (Separate proteins by size) quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking (5% non-fat milk or BSA in TBST) transfer->blocking primary Primary Antibody Incubation (Anti-TACC3, Anti-Actin) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection (ECL Substrate) secondary->detection analysis Image Acquisition & Analysis (Quantify band intensity) detection->analysis

Caption: Experimental workflow for Western Blot analysis of TACC3 degradation.

Quantitative Data Summary

The following tables summarize the effective concentrations and outcomes of SNIPER(TACC3) treatment in various cancer cell lines as reported in the literature.

Table 1: TACC3 Protein Degradation

Cell LineCompoundConcentration (µM)Time (hours)TACC3 ReductionReference
HT1080SNIPER(TACC3)-1 / -2306Significant[4][5][7]
HT1080SNIPER(TACC3)-1 / -21024Significant[1][4][5][7]
MCF7SNIPER(TACC3)-1 / -2306Significant[8]
U2OSSNIPER(TACC3)-1 / -2306Significant[8]
RT4SNIPER(TACC3)-110.3 - 36Dose-dependent[4]

Table 2: Cell Viability / Cytotoxicity

Cell LineCompoundConcentration (µM)Time (hours)OutcomeReference
RT4SNIPER(TACC3)-11372Dramatic growth inhibition[4]
HeLaSNIPER(TACC3)-11372No growth inhibition[4]
EVSATMV10.08 - 2024Growth inhibition[6]
MultipleSNIPER(TACC3) + BortezomibVarious-Synergistic anti-cancer activity[2][5]

Experimental Protocols

Protocol 1: Western Blotting for TACC3 Degradation

This protocol is used to quantify the levels of TACC3 protein in cells following treatment with this compound SNIPER.

Materials:

  • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Cancer cell lines (e.g., HT1080, MCF7)

  • This compound SNIPER (stock solution in DMSO)

  • Proteasome inhibitor (e.g., MG132) (optional control)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF membranes and transfer buffer

  • Blocking Buffer (5% w/v non-fat dry milk or BSA in TBST)

  • Primary Antibodies: Anti-TACC3, Anti-β-Actin (or other loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound SNIPER (e.g., 1, 10, 30 µM) for desired time points (e.g., 6, 12, 24 hours). Include a DMSO vehicle control. For a control to confirm proteasome-dependent degradation, pre-treat cells with MG132 (10 µM) for 1 hour before adding the SNIPER compound.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer.

    • Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-TACC3, diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.[9]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted 1:5000-1:10000 in blocking buffer) for 1 hour at room temperature.[10]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the TACC3 band intensity to the corresponding loading control (e.g., β-Actin) band.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity to assess cell viability and the cytotoxic effects of the SNIPER compound.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • This compound SNIPER

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound SNIPER in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations (and a vehicle control).

    • Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100 µL of Solubilization Solution to each well.

    • Mix thoroughly by pipetting up and down or by shaking the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Express cell viability as a percentage of the vehicle-treated control cells.

    • Plot the results and calculate the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Protocol 3: In Vitro Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination process to confirm that this compound SNIPER can induce the ubiquitination of TACC3.

Materials:

  • Recombinant human E1 activating enzyme

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D family)

  • Recombinant human Ubiquitin

  • Recombinant purified TACC3 protein (substrate)

  • Cell lysate containing APC/CCDH1 (or purified complex)

  • This compound SNIPER

  • 10x Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

  • ATP solution (100 mM)

  • SDS-PAGE and Western Blotting reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice. The final volume is typically 25-50 µL.

    • dH₂O (to final volume)

    • 10x Reaction Buffer (to 1x)

    • ATP (to 5-10 mM)

    • Recombinant Ubiquitin (~100 µM)

    • Recombinant E1 enzyme (~100 nM)

    • Recombinant E2 enzyme (~0.5 µM)

    • Recombinant TACC3 substrate (1-5 µM)

    • Cell lysate or purified APC/CCDH1

    • This compound SNIPER (test concentration, e.g., 10 µM) or DMSO (control)

  • Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.

  • Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE.

    • Perform a Western blot using an anti-TACC3 antibody.

    • A high-molecular-weight smear or laddering of bands above the unmodified TACC3 band indicates polyubiquitination. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin on the high-molecular-weight species.

References

Application Notes and Protocols for MV-1-NH-Me in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MV-1-NH-Me is a synthetic chemical entity primarily utilized in cancer research as a high-affinity ligand for Inhibitor of Apoptosis Proteins (IAPs). Specifically, it is a derivative of MV1, a known IAP antagonist.[1][2][3] In its principal application, this compound serves as a crucial component of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. Within this context, it functions as the E3 ubiquitin ligase-recruiting moiety in Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[4][5][6]

SNIPERs are heterobifunctional molecules designed to induce the targeted degradation of specific proteins of interest within cancer cells.[5][6] They achieve this by forming a ternary complex between the target protein and an IAP E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][7] This targeted protein degradation strategy offers a promising therapeutic avenue for cancers driven by aberrant protein expression, including those resistant to traditional inhibitors.[8][9]

These application notes provide an overview of the utility of this compound in the context of SNIPERs for cancer research, including its mechanism of action, quantitative data on its efficacy in specific SNIPER constructs, and detailed protocols for key experimental validations.

Mechanism of Action: this compound in SNIPERs

This compound functions as the IAP-recruiting ligand within a SNIPER molecule. The general mechanism of action for a SNIPER utilizing an this compound based ligand is as follows:

  • Binding to Target Protein and IAP: The SNIPER molecule, containing the this compound moiety and a ligand for a specific cancer-associated protein (e.g., BCR-ABL), enters the cell. The two distinct ends of the SNIPER simultaneously bind to the target protein and an IAP E3 ligase (such as cIAP1 or XIAP).[6][9]

  • Ternary Complex Formation: This dual binding event brings the target protein and the IAP E3 ligase into close proximity, forming a ternary complex.[7][10]

  • Ubiquitination of Target Protein: The formation of this complex facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein, a process catalyzed by the recruited IAP.[5][11]

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[5][7]

This process results in the selective removal of the target oncoprotein from the cancer cell, leading to the inhibition of downstream signaling pathways and potentially inducing apoptosis or cell cycle arrest. Notably, SNIPERs can also induce the degradation of the IAPs themselves, which can further contribute to their anti-cancer activity.[8][12]

PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex POI Target Protein (e.g., BCR-ABL) SNIPER SNIPER (this compound based) SNIPER->POI Binds to Target IAP IAP E3 Ligase (cIAP1/XIAP) SNIPER->IAP Recruits E3 Ligase E2 E2-Ub IAP_bound IAP E3 Ligase E2->IAP_bound Ubiquitin Transfer Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_bound Target Protein POI_bound->Proteasome Recognition & Degradation SNIPER_bound SNIPER POI_bound->SNIPER_bound SNIPER_bound->IAP_bound IAP_bound->POI_bound Ubiquitination

PROTAC-mediated protein degradation pathway.

Quantitative Data

The efficacy of this compound as an IAP ligand is demonstrated through its incorporation into various SNIPER constructs targeting the oncogenic BCR-ABL protein in chronic myelogenous leukemia (CML) models. The following table summarizes the degradation potency (DC50) of these SNIPERs.

SNIPER CompoundABL Inhibitor LigandIAP LigandDC50 (µM) for BCR-ABL DegradationCell LineReference
SNIPER(ABL)-050ImatinibMV-1 Not explicitly quantified, but induces reductionK562[13][14]
SNIPER(ABL)-019DasatinibMV-1 0.3K562[15][16]
SNIPER(ABL)-015GNF5MV-1 5K562[13]

Experimental Protocols

Western Blot Analysis of Target Protein Degradation

This protocol is a fundamental method to quantify the reduction in the level of a target protein following treatment with an this compound based SNIPER.[7][10]

Materials:

  • Cancer cell line expressing the target protein (e.g., K562 for BCR-ABL)

  • This compound based SNIPER compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, electrophoresis apparatus, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the SNIPER compound or vehicle control for a specified time course (e.g., 6, 12, 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Western_Blot_Workflow cluster_protocol Western Blot Workflow for PROTAC Efficacy start Start: Cell Culture treatment Cell Treatment (SNIPER & Vehicle) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer immunoblot Immunoblotting (Antibodies) transfer->immunoblot detection Detection (ECL) & Data Analysis immunoblot->detection end End: Degradation Data detection->end

Western blot experimental workflow.
In Vitro Ubiquitination Assay

This assay directly assesses the ability of an this compound based SNIPER to induce the ubiquitination of its target protein in a cell-free system.[11][17]

Materials:

  • Purified recombinant E1 ubiquitin-activating enzyme

  • Purified recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)

  • Purified recombinant IAP E3 ligase complex

  • Purified recombinant target protein

  • Ubiquitin

  • ATP

  • 10x Ubiquitination buffer

  • This compound based SNIPER compound and vehicle control (DMSO)

  • SDS-PAGE and Western blot reagents (as described above)

  • Primary antibody against the target protein

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix containing ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the target protein.

    • Aliquot the master mix into separate reaction tubes.

  • Initiation of Reaction:

    • To each tube, add the IAP E3 ligase complex and either the SNIPER compound or DMSO vehicle control.

    • Set up control reactions, such as "No E3" and "No SNIPER," to ensure the observed ubiquitination is dependent on these components.

    • Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).

  • Stopping the Reaction and Analysis:

    • Stop the reactions by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

    • Analyze the reaction products by SDS-PAGE and Western blotting, using a primary antibody against the target protein.

  • Interpretation of Results:

    • A successful ubiquitination event will be visualized as a "ladder" of higher molecular weight bands or a smear above the band corresponding to the unmodified target protein in the lane containing the complete reaction mix. This indicates the addition of multiple ubiquitin molecules to the target protein.[11]

Ubiquitination_Assay_Workflow cluster_assay In Vitro Ubiquitination Assay reagents Combine Reagents: E1, E2, Ubiquitin, ATP, Target Protein reaction_setup Add IAP E3 Ligase & SNIPER/Vehicle reagents->reaction_setup incubation Incubate at 37°C reaction_setup->incubation stop_reaction Stop Reaction (Laemmli Buffer & Heat) incubation->stop_reaction analysis Analyze by SDS-PAGE & Western Blot stop_reaction->analysis result Visualize Ubiquitination (High MW Bands) analysis->result

In vitro ubiquitination assay workflow.

Conclusion

This compound is a valuable tool in the field of targeted protein degradation for cancer research. As a potent IAP ligand, its incorporation into SNIPERs enables the selective removal of oncoproteins, offering a powerful strategy to overcome drug resistance and target previously "undruggable" proteins. The protocols outlined in these notes provide a framework for researchers to effectively utilize and validate the activity of this compound-based SNIPERs in their cancer research endeavors.

References

Application Notes and Protocols for Lentiviral-Based Assays with MV-1-NH-Me Constructs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentiviral vectors are powerful tools for introducing genetic material into a wide range of mammalian cells, including primary and non-dividing cells.[1][2][3] Their ability to integrate into the host genome ensures stable, long-term expression of transgenes, making them ideal for developing cell-based assays for drug discovery and pathway analysis.[4][5][6] These assays are instrumental in characterizing the activity of novel chemical entities.

This document provides detailed application notes and protocols for utilizing lentiviral-based reporter assays to characterize a hypothetical small molecule, MV-1-NH-Me . We will describe the use of lentiviral vectors encoding reporter genes (e.g., Luciferase or Green Fluorescent Protein) under the control of specific transcriptional response elements for the NF-κB and MAPK/ERK signaling pathways. Inhibition or activation of these pathways by this compound can be quantitatively measured, providing insights into its mechanism of action.

Signaling Pathways of Interest

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[8][9]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB_NF_kB IκB NF-κB IKK_Complex->IkB_NF_kB Phosphorylation IkB IκB NF_kB NF-κB (p50/p65) NF_kB_n NF-κB NF_kB->NF_kB_n Translocation IkB_NF_kB->IkB Ubiquitination & Degradation DNA NF-κB Response Element NF_kB_n->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription MV-1-NH-Me_inhibitor This compound (Hypothetical Inhibitor) MV-1-NH-Me_inhibitor->IKK_Complex

Simplified NF-κB Signaling Pathway
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The ERK (Extracellular signal-regulated kinase) pathway is a well-characterized MAPK cascade typically activated by growth factors.[10] This pathway involves a series of protein kinase phosphorylations, culminating in the activation of ERK, which then translocates to the nucleus to regulate transcription factors.[10]

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation ERK_n ERK1/2 ERK->ERK_n Translocation TF Transcription Factors (e.g., Elk-1) ERK_n->TF Phosphorylation SRE Serum Response Element (SRE) TF->SRE Binding Gene_Expression Target Gene Expression SRE->Gene_Expression Transcription MV-1-NH-Me_inhibitor This compound (Hypothetical Inhibitor) MV-1-NH-Me_inhibitor->Raf

Simplified MAPK/ERK Signaling Pathway

Experimental Workflow

The general workflow for utilizing lentiviral-based reporter assays to screen for the activity of this compound involves three main stages: lentivirus production, creation of a stable reporter cell line, and the screening assay itself.

Experimental_Workflow cluster_production Lentivirus Production cluster_cell_line Stable Cell Line Generation cluster_assay Screening Assay Plasmids Reporter Plasmid Packaging Plasmid Envelope Plasmid Transfection Co-transfection of HEK293T cells Plasmids->Transfection Harvest Harvest and Titer Lentiviral Supernatant Transfection->Harvest Transduction Transduction with Lentiviral Particles Harvest->Transduction Target_Cells Target Cells Target_Cells->Transduction Selection Antibiotic Selection (e.g., Puromycin) Transduction->Selection Stable_Line Stable Reporter Cell Line Selection->Stable_Line Seed_Cells Seed Reporter Cells Stable_Line->Seed_Cells Treatment Treat with this compound and Pathway Stimulus Seed_Cells->Treatment Incubation Incubate Treatment->Incubation Reporter_Assay Lyse Cells Measure Reporter (Luciferase/GFP) Incubation->Reporter_Assay Data_Analysis Data Analysis Reporter_Assay->Data_Analysis

References

Troubleshooting & Optimization

Overcoming off-target effects with MV-1-NH-Me

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical molecule, "MV-1-NH-Me," for illustrative purposes. The data, protocols, and troubleshooting advice are based on general knowledge of kinase inhibitors and are not based on an existing compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase, Aurora Kinase B (AURKB). By binding to the ATP-binding pocket of AURKB, this compound prevents the phosphorylation of its downstream substrates, leading to defects in chromosome segregation and ultimately inducing apoptosis in rapidly dividing cells.

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for AURKB, some off-target activity has been observed at higher concentrations. The most significant off-target effects are on other members of the Aurora kinase family (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). These off-target activities can contribute to unexpected cellular phenotypes.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Q4: Is this compound suitable for in vivo studies?

Yes, this compound has demonstrated efficacy in preclinical in vivo models. However, formulation and dosage will need to be optimized for your specific animal model and route of administration. Please refer to relevant literature or contact our technical support for more information on in vivo applications.

Troubleshooting Guides

Issue 1: Unexpected or Excessive Cell Death at Low Concentrations

Q: I am observing significant cell death in my cell line even at concentrations where this compound is expected to be selective for AURKB. What could be the cause?

A: Unexpected cytotoxicity can arise from several factors:

  • Off-Target Effects: Your cell line may be particularly sensitive to the inhibition of off-target kinases like AURKA or VEGFR2.

  • Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is below 0.1% (v/v), as higher concentrations can be toxic to some cell lines.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the cell cycle, which is the primary mechanism of this compound.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to determine the precise IC50 value for your cell line.

  • Assess Off-Target Activity: Use lower, more selective concentrations of this compound. You can also use a more specific AURKB inhibitor as a control.

  • Control for Solvent Effects: Include a vehicle-only (DMSO) control in your experiments.

  • Rescue Experiment: To confirm that the cytotoxicity is due to on-target AURKB inhibition, you can attempt a rescue experiment by overexpressing an this compound-resistant mutant of AURKB.

Issue 2: Lack of Efficacy or Weaker Than Expected Phenotype

Q: I am not observing the expected anti-proliferative effects of this compound in my experiments. What are the possible reasons?

A: A lack of efficacy can be due to several experimental variables:

  • Compound Instability: The compound may have degraded due to improper storage or handling.

  • Cell Line Resistance: Your cell line may have intrinsic or acquired resistance mechanisms.

  • Incorrect Dosage: The concentrations used may be too low to effectively inhibit the target.

  • Experimental Readout: The endpoint you are measuring (e.g., cell viability at 24 hours) may not be optimal for observing the effects of an AURKB inhibitor, which typically acts over a longer time course.

Troubleshooting Steps:

  • Verify Compound Integrity: Use a fresh vial of this compound or confirm the activity of your current stock on a sensitive control cell line.

  • Increase Concentration and/or Incubation Time: Titrate the concentration of this compound upwards and extend the incubation period (e.g., to 48 or 72 hours).

  • Confirm Target Engagement: Perform a Western blot to assess the phosphorylation status of a known AURKB substrate (e.g., Histone H3 at Serine 10) to confirm that the drug is engaging its target in your cells.

  • Use an Alternative Assay: Consider using an assay that measures cell cycle progression (e.g., flow cytometry for DNA content) or apoptosis (e.g., Annexin V staining) in addition to a simple viability assay.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
AURKB5
AURKA50
VEGFR2150
EGFR>10,000
SRC>10,000

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM, 72h)
HeLaCervical15
HCT116Colon25
A549Lung75
MCF7Breast120

Experimental Protocols

1. Western Blotting for AURKB Substrate Phosphorylation

  • Cell Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate. The next day, treat with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 4-12% Bis-Tris gel and run at 150V for 1 hour. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate and a chemiluminescence imager.

2. Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 AURKA AURKA AURKB AURKB (Primary Target) HistoneH3 Histone H3 AURKB->HistoneH3 Phosphorylates pHistoneH3 p-Histone H3 HistoneH3->pHistoneH3 ChromosomeSegregation Chromosome Segregation pHistoneH3->ChromosomeSegregation Apoptosis Apoptosis ChromosomeSegregation->Apoptosis Failure leads to MV1NHMe This compound MV1NHMe->VEGFR2 Inhibits (Off-target) MV1NHMe->AURKA Inhibits (Off-target) MV1NHMe->AURKB Inhibits

Caption: Signaling pathway of this compound and its primary and off-targets.

Experimental_Workflow start Start: Suspected Off-Target Effects kinase_panel Kinome-Wide Selectivity Screen start->kinase_panel western_blot Western Blot for Off-Target Pathways start->western_blot dose_response Comparative Dose-Response (Sensitive vs. Resistant Lines) kinase_panel->dose_response western_blot->dose_response phenotypic_assay Phenotypic Rescue (e.g., siRNA knockdown of off-target) dose_response->phenotypic_assay analyze Analyze Data and Confirm Off-Target phenotypic_assay->analyze refine Refine Experimental Concentration or Redesign Compound analyze->refine

Caption: Workflow for investigating and confirming off-target effects.

Troubleshooting_Logic start Unexpected Experimental Result efficacy Lack of Efficacy? start->efficacy toxicity High Toxicity? start->toxicity compound_integrity Check Compound Integrity & Storage efficacy->compound_integrity Yes solvent_control Check Solvent (DMSO) Control toxicity->solvent_control Yes target_engagement Confirm Target Engagement (Western Blot) compound_integrity->target_engagement dose_time Increase Dose and/or Time target_engagement->dose_time end Problem Resolved dose_time->end dose_response Perform Detailed Dose-Response solvent_control->dose_response off_target_analysis Investigate Off-Target Effects dose_response->off_target_analysis off_target_analysis->end

Caption: Logical flow for troubleshooting common experimental issues.

Technical Support Center: Optimizing Linker Length for MV-1-NH-Me Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists developing MV-1-NH-Me degraders, a novel class of proteolysis-targeting chimeras (PROTACs). The focus is on the critical step of optimizing the linker region to achieve potent and selective degradation of the target protein, Protein N-terminal methyltransferase 1 (NTMT1).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in an this compound degrader and why is its length so critical?

A1: An this compound degrader is a heterobifunctional molecule composed of a ligand that binds to the target protein (NTMT1), a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon), and a chemical linker connecting the two.[1] The linker's primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[1][2] The length and composition of this linker are critical because they dictate the geometry and stability of this complex.[3][4]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][3]

  • Too long: An excessively long linker can lead to increased entropy and flexibility, which may result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[3][5] This can also lead to a decrease in degradation potency.[5]

  • Optimal length: An optimal linker length promotes favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][3]

Q2: We are starting a new project on this compound degraders. What is a rational approach to begin linker length optimization?

A2: A systematic approach is recommended. It is often best to start by synthesizing a small library of degraders with varying linker lengths. A common strategy is to use flexible linkers like polyethylene (B3416737) glycol (PEG) or alkyl chains, as they are synthetically tractable and allow for systematic length variation.[4][6]

A suggested starting point is to synthesize degraders with linkers of different lengths (e.g., varying the number of PEG units from 2 to 8).[6] This initial screen helps to identify a linker length "hit" or a range that shows degradation activity.[5] Once an optimal length is identified, further optimization can focus on linker composition to improve properties like rigidity, solubility, and cell permeability.[4][5]

Troubleshooting Guide

Q3: Our this compound degrader variants show good binary binding to NTMT1 and the E3 ligase in separate assays, but we observe no protein degradation in cells. What could be the issue?

A3: This is a common challenge in PROTAC development. The lack of degradation despite good binary affinities often points to an inability to form a stable and productive ternary complex.[2] Here are several potential reasons and troubleshooting steps:

  • Suboptimal Linker Length or Geometry: The current linker lengths may not allow for a conformationally viable ternary complex. Steric clashes could be preventing the two proteins from coming together effectively.[5]

    • Solution: Synthesize and test a broader range of linker lengths. Even small changes in linker length can have a significant impact on degradation efficiency.[7] Consider also varying the attachment points of the linker on the warhead or the E3 ligase ligand, as the exit vector is crucial.[8]

  • Negative Cooperativity: In some cases, the formation of the ternary complex is disfavored. This means that the binding of the degrader to one protein hinders its binding to the other.

    • Solution: Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the cooperativity of ternary complex formation.[1]

  • Poor Cell Permeability: The physicochemical properties of your degrader, which are heavily influenced by the linker, might be preventing it from reaching its intracellular target.[1][4]

    • Solution: Perform cell permeability assays. If permeability is low, consider modifying the linker to be more rigid or to have improved physicochemical properties, for example by incorporating piperidine (B6355638) or piperazine (B1678402) moieties.[4]

Q4: We are observing a "hook effect" with our lead this compound degrader. What is this phenomenon and how can we address it?

A4: The "hook effect" is characterized by a bell-shaped dose-response curve, where the degradation of the target protein decreases at higher concentrations of the PROTAC.[1] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC:NTMT1 or PROTAC:E3 ligase) rather than the desired ternary complex (NTMT1:PROTAC:E3 ligase), which inhibits the degradation process.[1]

  • Mitigation Strategy: The primary way to address the hook effect is to test a wide range of degrader concentrations to fully characterize the dose-response curve and identify the optimal concentration range for maximal degradation.[1] This will help in determining the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) accurately.

Quantitative Data Summary

The following tables present hypothetical data for a series of this compound degraders with varying PEG linker lengths, illustrating the impact of linker length on degradation potency and efficacy in HCT116 cells.

Table 1: Degradation Potency of this compound Degraders

Degrader IDLinker CompositionLinker Length (atoms)DC₅₀ (μM)Dₘₐₓ (%)
This compound-L1PEG28> 10< 10
This compound-L2PEG3115.265
This compound-L3 PEG4 14 0.8 > 90
This compound-L4PEG5171.585
This compound-L5PEG6203.770

DC₅₀: Concentration of degrader required to reduce NTMT1 levels by 50%. Dₘₐₓ: Maximum percentage of NTMT1 degradation observed.

Table 2: Ternary Complex Formation and Cell Viability

Degrader IDTernary Complex Affinity (K_D, nM)Cell Viability (IC₅₀, μM)
This compound-L1Not Detected> 50
This compound-L2150> 50
This compound-L3 25 45
This compound-L440> 50
This compound-L595> 50

K_D: Dissociation constant for the ternary complex. IC₅₀: Concentration for 50% inhibition of cell viability.

Experimental Protocols

Protocol 1: Western Blotting for NTMT1 Degradation

  • Cell Culture and Treatment: Seed HCT116 cells in 6-well plates. Once they reach 70-80% confluency, treat them with a serial dilution of each this compound degrader variant or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate the membrane with a primary antibody against NTMT1 overnight at 4°C.[3] After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system.[3] Quantify band intensities using densitometry software, normalizing the NTMT1 signal to a loading control (e.g., GAPDH or β-actin).[3] Calculate the percentage of degradation relative to the vehicle-treated control.[3]

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) for Ternary Complex Formation

  • Reagent Preparation: Prepare assay buffer and solutions of the E3 ligase, the target protein (NTMT1), and the this compound degrader variants.

  • Assay Plate Setup: In a 384-well plate, add the degrader variants at various concentrations.

  • Protein Addition: Add the tagged E3 ligase and tagged NTMT1 to the wells.

  • Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

  • Detection Reagent Addition: Add HTRF detection reagents (e.g., anti-tag antibodies conjugated to a donor and an acceptor fluorophore).

  • Signal Reading: After a final incubation period, read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal).[3] A higher ratio indicates closer proximity of the two proteins and thus, ternary complex formation.[3]

Visual Diagrams

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC This compound Degrader POI Target Protein (NTMT1) PROTAC->POI E3 E3 Ligase PROTAC->E3 Recruits TernaryComplex Ternary Complex (NTMT1-PROTAC-E3) PROTAC_recycled PROTAC->PROTAC_recycled Recycled E3_recycled E3->E3_recycled Recycled Ub Ubiquitin Ub->E3 Activated Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation POI_Ub Poly-ubiquitinated NTMT1 TernaryComplex->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition

Caption: Mechanism of action for an this compound degrader.

Workflow start Start: Design Linker Strategy synthesis Synthesize Degrader Library (Varying Linker Lengths) start->synthesis biochem_assay Biochemical Assays (Binary Binding, Ternary Complex Formation) synthesis->biochem_assay cell_assay Cell-Based Degradation Assay (Western Blot) synthesis->cell_assay data_analysis Analyze DC50 / Dmax Identify Optimal Length Range biochem_assay->data_analysis cell_assay->data_analysis decision Potent Degradation Achieved? data_analysis->decision optimization Further Optimization (Linker Rigidity, Solubility, Permeability) decision->optimization No end Lead Candidate decision->end Yes optimization->synthesis

Caption: Experimental workflow for linker length optimization.

TroubleshootingTree start Issue: No Protein Degradation q1 Is Ternary Complex Formation Confirmed? start->q1 a1_no Problem: Inefficient Ternary Complex Formation q1->a1_no No q2 Is Degrader Cell Permeable? q1->q2 Yes sol1 Solution: - Synthesize broader linker lengths - Vary linker attachment points - Use biophysical assays (SPR, HTRF) a1_no->sol1 a2_no Problem: Poor Cell Permeability q2->a2_no No a2_yes Problem: Other Cellular Factors (e.g., E3 ligase expression levels, PROTAC efflux) q2->a2_yes Yes sol2 Solution: - Modify linker composition (e.g., add rigid elements) - Conduct permeability assays a2_no->sol2 sol3 Solution: - Verify E3 ligase expression in cell line - Investigate potential for efflux by ABC transporters a2_yes->sol3

Caption: Troubleshooting decision tree for this compound degraders.

References

Technical Support Center: Troubleshooting Protein Degradation with MV-1-NH-Me

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during targeted protein degradation experiments using MV-1-NH-Me, a potent VHL-recruiting Proteolysis Targeting Chimera (PROTAC).

Understanding the Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the degradation of a specific protein of interest (POI). It functions by forming a ternary complex with the POI and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the cell's proteasome.[3] Successful degradation is dependent on several factors including cell permeability, target engagement, ternary complex formation, and a functional ubiquitin-proteasome system.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of a successful experiment with this compound?

A successful experiment should result in a significant reduction in the levels of the target protein, which can be quantified by techniques such as Western blotting.[5] The degradation is typically concentration and time-dependent.

Q2: How can I be sure that the observed protein loss is due to degradation and not another mechanism?

To confirm that protein loss is due to proteasomal degradation, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132). If this compound is functioning correctly, the addition of a proteasome inhibitor should "rescue" the target protein from degradation, meaning its levels will be restored compared to treatment with this compound alone.

Q3: What is the "hook effect" and how can I avoid it?

The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[6] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[6]

Troubleshooting Failed Protein Degradation

Problem 1: No degradation of the target protein is observed.

Possible Causes and Solutions

Possible Cause Suggested Solution
Poor Cell Permeability This compound may not be efficiently entering the cells. Modify the linker to improve physicochemical properties or use cellular uptake assays to confirm entry.[4][7]
Lack of Target Engagement The "warhead" of this compound may not be binding to the target protein within the cell. Confirm target engagement using techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET.[7][8]
Insufficient E3 Ligase Expression The cell line used may not express sufficient levels of VHL. Verify VHL expression by Western blot.[7] If VHL levels are low, consider using a different cell line.
Inefficient Ternary Complex Formation Even with target and E3 ligase engagement, the ternary complex may not form efficiently. This could be due to a suboptimal linker length or composition.[9][10] Consider synthesizing analogs with different linkers. Biophysical assays like TR-FRET or SPR can be used to measure ternary complex formation.[6]
Compound Instability or Insolubility Confirm the chemical integrity of your this compound stock. Ensure it is fully dissolved in a suitable solvent like DMSO before use.[7]
Inactive Proteasome Ensure the ubiquitin-proteasome system is functional in your cells. A positive control, such as a known proteasome inhibitor, should stabilize known proteasome substrates.[7]
Problem 2: Incomplete or weak degradation of the target protein.

Possible Causes and Solutions

Possible Cause Suggested Solution
Suboptimal Concentration or Time Perform a detailed dose-response curve and a time-course experiment to identify the optimal conditions for maximal degradation.[7]
Rapid Protein Synthesis The rate of new protein synthesis may be counteracting the degradation. You can test this by co-treating with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX).
"Hook Effect" As mentioned in the FAQs, high concentrations of this compound can be less effective. Ensure your dose-response curve includes lower concentrations to identify the optimal degradation window.[6]
Cellular Context The efficacy of a PROTAC can be cell-line dependent due to variations in the expression of the target protein, E3 ligase, or other cellular factors.[7]
Problem 3: Off-target effects are observed.

Possible Causes and Solutions

Possible Cause Suggested Solution
Non-specific Binding of the Target Ligand The "warhead" of this compound may be binding to other proteins. Confirm the selectivity of the target-binding ligand using kinase profiling or other selectivity assays.[6]
Promiscuous Ternary Complex Formation The linker may allow for the formation of ternary complexes with other proteins. Consider redesigning the linker to alter the geometry of the ternary complex.[6]
Independent Activity of the VHL Ligand The VHL ligand portion of this compound may have its own biological activity. Test the VHL ligand alone as a negative control.[11]
Global Proteomics Analysis To get a comprehensive view of off-target effects, use quantitative proteomics to compare protein levels in cells treated with this compound versus a vehicle control.[6][11]

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following treatment with this compound.[5]

1. Cell Culture and Treatment:

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined amount of time (e.g., 2, 4, 8, 24 hours).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Quantify protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

  • Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to verify the formation of the Target Protein-MV-1-NH-Me-VHL ternary complex.[13]

1. Cell Treatment and Lysis:

  • Culture cells to 70-80% confluency.

  • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours.

  • Treat cells with this compound or DMSO for 4-6 hours.

  • Lyse the cells in a non-denaturing lysis buffer.[13]

2. Immunoprecipitation:

  • Pre-clear the cell lysate with Protein A/G agarose (B213101) beads.

  • Add an antibody against VHL to the pre-cleared lysate and incubate overnight at 4°C. Use a non-specific IgG as a negative control.

  • Add Protein A/G agarose beads to capture the antibody-protein complexes.

3. Washing and Elution:

  • Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

4. Western Blot Analysis:

  • Run the eluted samples on an SDS-PAGE gel.

  • Transfer to a membrane and probe with primary antibodies against the target protein and VHL. A band for the target protein in the VHL immunoprecipitated sample from this compound-treated cells would indicate the formation of the ternary complex.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Target Protein Levels

This compound Conc. (nM)Target Protein Level (% of Control)Standard Deviation
0 (Vehicle)1005.2
1854.8
10456.1
100153.9
100035 ("Hook Effect")5.5

Table 2: Co-Immunoprecipitation Results

IP AntibodyTreatmentWestern Blot: Target ProteinWestern Blot: VHL
Anti-VHLVehicle-+++
Anti-VHLThis compound+++++
IgGThis compound--

Visual Guides

PROTAC_Mechanism POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-VHL) POI->TernaryComplex Binds PROTAC This compound PROTAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Recruits UbPOI Ubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbPOI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of this compound-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Treatment (this compound) B 2. Cell Lysis (+ Protease Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Abs) E->F G 7. Detection & Analysis F->G

Caption: Experimental workflow for Western blot analysis.

Troubleshooting_Workflow Start No/Weak Degradation Observed CheckCompound Check Compound Integrity & Solubility? Start->CheckCompound CheckPermeability Assess Cell Permeability? CheckCompound->CheckPermeability Yes Redesign Redesign PROTAC (Linker, Warhead) CheckCompound->Redesign No CheckBinding Confirm Target & VHL Engagement? CheckPermeability->CheckBinding Yes CheckPermeability->Redesign No CheckTernary Assess Ternary Complex Formation? CheckBinding->CheckTernary Yes CheckBinding->Redesign No CheckProteasome Verify Proteasome Activity? CheckTernary->CheckProteasome Yes CheckTernary->Redesign No CheckProteasome->Redesign No Success Degradation Observed CheckProteasome->Success Yes

Caption: A logical workflow for troubleshooting lack of activity.

References

Technical Support Center: Enhancing the Cell Permeability of Your Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the cell permeability of investigational compounds, such as the MV-1-NH-Me series.

Frequently Asked Questions (FAQs)

Q1: What is cell permeability and why is it a critical factor in drug development?

A1: Cell permeability describes the ability of a compound to cross the cell membrane and reach its intracellular target.[1] This is a crucial parameter because insufficient permeability can lead to low bioavailability and diminished efficacy of a potential drug, regardless of its potency at the target site.[1][2]

Q2: How can I initially assess the cell permeability of my compound?

A2: A tiered approach using in vitro assays is recommended. The most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[1][3] PAMPA is a high-throughput, cell-free assay that predicts a compound's ability to cross a lipid membrane via passive diffusion.[1][3] The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that mimic the intestinal epithelium, providing insights into both passive and active transport mechanisms.[1][3]

Q3: What are the key physicochemical properties influencing cell permeability?

A3: Several key physicochemical properties, often referred to within frameworks like Lipinski's "Rule of 5," are critical for passive diffusion.[4] These include:

  • Lipophilicity (logP): A measure of a compound's solubility in lipids versus water.

  • Polar Surface Area (PSA): The surface sum over all polar atoms, which correlates with hydrogen bonding potential.[4]

  • Molecular Weight: The mass of the molecule.[4]

  • Number of Hydrogen Bond Donors and Acceptors: These influence the energy required for the compound to leave the aqueous phase and enter the lipid membrane.[4]

  • Number of Rotatable Bonds: Increased flexibility can negatively impact permeability.[4]

Q4: What strategies can be employed to improve the cell permeability of a compound with poor uptake?

A4: Several strategies can be explored:

  • Structural Modification: Medicinal chemistry efforts can optimize the physicochemical properties listed above. This could involve masking polar groups to increase lipophilicity or reducing the molecular size.[5]

  • Prodrug Approach: A biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[2] This can be used to temporarily mask polar functional groups that hinder membrane passage.[2][5]

  • Use of Permeation Enhancers: These are compounds that reversibly disrupt the cell membrane to allow for increased passage of a drug.[6][7]

  • Nanocarrier Formulations: Encapsulating the compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells.[6][7]

  • Conjugation to Cell-Penetrating Peptides (CPPs): These short peptides can be attached to a cargo molecule to facilitate its translocation across the cell membrane.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during cell permeability experiments.

Issue Possible Cause Troubleshooting Steps
Low apparent permeability (Papp) in PAMPA Poor passive permeability.Analyze the compound's physicochemical properties (LogP, PSA, molecular weight). Consider structure-activity relationship (SAR) studies to optimize these properties.[3]
Compound precipitation in the assay buffer.Check the solubility of the compound in the assay buffer. If necessary, adjust the formulation or use a lower concentration.[1]
Non-specific binding to the plate or membrane.Include control wells without an artificial membrane to quantify binding. Consider optimizing the lipid composition of the PAMPA membrane.[3][8]
Low apical-to-basolateral (A-B) Papp in Caco-2 assay Poor passive permeability.Correlate with PAMPA data. If both are low, the issue is likely intrinsic to the compound's properties.
Active efflux by transporters like P-glycoprotein (P-gp).Perform a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.[8][9] Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if A-B permeability increases.[8]
Poor monolayer integrity.Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. Only use monolayers with a TEER value ≥200 Ω·cm².[3]
Metabolic instability.The compound may be degraded by enzymes in the Caco-2 cells. Assess the metabolic stability of the compound using human liver microsomes.[8]
High variability in permeability results Inconsistent cell monolayer integrity.Ensure consistent cell seeding density and culture time (typically 18-22 days for Caco-2 cells).[3] Always perform a TEER measurement to confirm monolayer confluence.[1][3]
Inconsistent pipetting or sampling.Use calibrated pipettes and maintain a consistent technique for adding solutions and taking samples.[1]
Saturation of efflux transporters at high concentrations.Test a range of compound concentrations to identify potential saturation of transport mechanisms.[1]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.[8]

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) to form the artificial membrane.

  • Prepare Solutions:

    • Donor Solution: Prepare a solution of the test compound in a buffer that mimics the pH of the small intestine (e.g., pH 6.5).

    • Acceptor Solution: Prepare a buffer that mimics physiological pH (e.g., pH 7.4).

  • Assay Assembly: Add the acceptor solution to the wells of an acceptor plate. Place the lipid-coated filter plate (donor plate) on top of the acceptor plate to create a "sandwich".

  • Compound Addition: Add the donor solution containing the test compound to the wells of the donor plate.

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[1]

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[1][3]

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using a specific formula that takes into account the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations.

Caco-2 Permeability Assay

Objective: To assess the permeability of a compound across a monolayer of Caco-2 cells, which serves as a model for the human intestinal epithelium.[1]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[3]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values ≥200 Ω·cm² are typically used.[3] The permeability of a fluorescent marker that is known to be poorly permeable, such as Lucifer yellow, can also be assessed.[9]

  • Permeability Measurement (Apical to Basolateral - A-B):

    • The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[3]

    • The dosing solution containing the test compound is added to the apical (upper) chamber.[3]

    • Fresh transport buffer is added to the basolateral (lower) chamber.[3]

    • The plate is incubated at 37°C with gentle shaking.[3]

    • Samples are taken from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.[3]

  • Permeability Measurement (Basolateral to Apical - B-A for Efflux): The same procedure is followed, but the dosing solution is added to the basolateral chamber, and samples are taken from the apical chamber.[3]

  • Sample Analysis: The concentration of the test compound in the collected samples is analyzed by LC-MS/MS.[3]

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[3][9]

    • The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[3][9]

Visual Guides

G cluster_start Start: Low Permeability Observed cluster_investigate Investigation cluster_passive Passive Permeability Issues cluster_active Active Transport Issues Start Low Papp value for this compound compound PAMPA Perform PAMPA Assay Start->PAMPA Caco2 Perform Caco-2 Bidirectional Assay Start->Caco2 PhysChem Analyze Physicochemical Properties (LogP, PSA, MW) Start->PhysChem LowPAMPA Low PAMPA Permeability? PAMPA->LowPAMPA HighEfflux High Efflux Ratio (>2) in Caco-2? Caco2->HighEfflux Modify Structural Modification (SAR Studies) LowPAMPA->Modify Yes Prodrug Prodrug Strategy LowPAMPA->Prodrug Yes LowPAMPA->HighEfflux No Inhibitor Co-dose with Efflux Inhibitor HighEfflux->Inhibitor Yes G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound_EC This compound Passive Passive Diffusion Compound_EC->Passive High LogP Low PSA Active_In Uptake Transporter Compound_EC->Active_In Compound_IC This compound Passive->Compound_IC Active_In->Compound_IC Active_Out Efflux Transporter (e.g., P-gp) Active_Out->Compound_EC Efflux Compound_IC->Active_Out Target Intracellular Target Compound_IC->Target Therapeutic Effect

References

Avoiding the hook effect in MV-1-NH-Me experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with MV-1-NH-Me. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and avoid the hook effect in your experiments.

Understanding the Hook Effect in the Context of this compound

This compound is a ligand for the inhibitor of apoptosis protein (IAP) and is a crucial component in the formation of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a type of Proteolysis Targeting Chimera (PROTAC).[1][2][3][4] In these experiments, the goal is to induce the degradation of a specific target protein.

Frequently Asked Questions (FAQs)

Q1: What is the hook effect in this compound based SNIPER/PROTAC experiments?

A1: The hook effect is a paradoxical reduction in the degradation of the target protein at high concentrations of the SNIPER/PROTAC molecule. Instead of observing a dose-dependent increase in degradation, the degradation curve "hooks" back, showing less degradation at the highest concentrations.

Q2: Why does the hook effect occur?

A2: The hook effect in PROTAC/SNIPER experiments is caused by an excess of the bifunctional molecule. At optimal concentrations, the PROTAC effectively brings the E3 ligase (in this case, IAP) and the target protein together to form a productive ternary complex. However, at excessively high concentrations, the PROTAC can independently bind to the E3 ligase and the target protein, forming separate, non-productive binary complexes. These binary complexes are unable to facilitate the ubiquitination and subsequent degradation of the target protein, thus reducing the overall degradation efficiency.

Q3: How can I determine if my experiment is affected by the hook effect?

A3: The most direct way to identify a hook effect is to perform a full dose-response curve with your this compound-containing SNIPER. If you observe a decrease in target protein degradation at the highest concentrations of your compound compared to intermediate concentrations, you are likely observing the hook effect.

Troubleshooting Guides

Issue: Decreased target protein degradation at high SNIPER concentrations.

Possible Cause: You are observing the hook effect due to an excess of your this compound-containing SNIPER.

Solutions:

  • Perform a Wide Dose-Response Analysis:

    • Rationale: A comprehensive dose-response curve is essential to identify the optimal concentration range for your SNIPER and to detect the hook effect.

    • Protocol:

      • Prepare a wide range of serial dilutions of your SNIPER compound. It is recommended to cover a broad concentration range, for example, from picomolar to high micromolar.

      • Treat your cells with the different concentrations of the SNIPER for a fixed period (e.g., 24 hours).

      • Lyse the cells and quantify the levels of your target protein using a suitable method such as Western Blot or an immunoassay.

      • Plot the percentage of target protein remaining against the log of the SNIPER concentration. The presence of a "hook" or inverted U-shape at the higher concentrations is indicative of the hook effect.

  • Adjust the Concentration Range:

    • Rationale: Once the hook effect is identified, subsequent experiments should be performed using concentrations within the optimal range for degradation.

    • Action: Based on your dose-response curve, select a concentration range for your future experiments that is on the left side of the "hook," where you observe a clear dose-dependent degradation of the target protein.

Quantitative Data Summary

The following table provides a hypothetical example of data that might be generated from a dose-response experiment to identify a hook effect.

SNIPER Concentration (nM)Target Protein Level (%)Observation
0.198No significant degradation
185Onset of degradation
1050Effective degradation
10020Optimal Degradation
100045Hook Effect Observed
1000070Significant Hook Effect

Visualizing Experimental Logic and Pathways

To better understand the concepts discussed, the following diagrams illustrate the key processes.

Ternary_Complex_Formation cluster_optimal Optimal Concentration IAP IAP Ternary_Complex Productive Ternary Complex (IAP-SNIPER-Target Protein) IAP->Ternary_Complex binds SNIPER SNIPER SNIPER->Ternary_Complex bridges Target_Protein Target_Protein Target_Protein->Ternary_Complex binds Degradation Target Protein Degradation Ternary_Complex->Degradation

Fig 1. Productive ternary complex formation at optimal SNIPER concentrations.

Hook_Effect_Mechanism cluster_high High Concentration (Hook Effect) IAP_High IAP Binary_Complex1 Unproductive Binary Complex (IAP-SNIPER) IAP_High->Binary_Complex1 SNIPER_High1 SNIPER SNIPER_High1->Binary_Complex1 SNIPER_High2 SNIPER Binary_Complex2 Unproductive Binary Complex (SNIPER-Target Protein) SNIPER_High2->Binary_Complex2 Target_Protein_High Target Protein Target_Protein_High->Binary_Complex2 No_Degradation Reduced/No Degradation Binary_Complex1->No_Degradation Binary_Complex2->No_Degradation

Fig 2. Formation of unproductive binary complexes leading to the hook effect.

Troubleshooting_Workflow Start Experiment Shows Reduced Degradation at High SNIPER Dose Hypothesis Suspect Hook Effect Start->Hypothesis Action Perform Full Dose-Response Curve (pM to µM range) Hypothesis->Action Analysis Analyze Degradation vs. Concentration Plot Action->Analysis Decision Inverted U-shape Observed? Analysis->Decision Conclusion_Yes Hook Effect Confirmed Decision->Conclusion_Yes Yes Conclusion_No Other Issues (e.g., Cytotoxicity, Compound Insolubility) Decision->Conclusion_No No Next_Step Optimize SNIPER Concentration for Future Experiments Conclusion_Yes->Next_Step

Fig 3. Logical workflow for troubleshooting the hook effect.

References

Validation & Comparative

A Comparative Analysis of MV-1-NH-Me and Other IAP Ligands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy and mechanisms of MV-1-NH-Me, Birinapant (B612068), and LCL161, providing researchers with critical data for advancing cancer therapeutics.

In the landscape of cancer therapy, targeting the Inhibitor of Apoptosis Proteins (IAPs) has emerged as a promising strategy to overcome resistance to apoptosis. Small molecule IAP antagonists, also known as SMAC mimetics, are designed to mimic the endogenous IAP inhibitor, SMAC/DIABLO, thereby promoting programmed cell death in cancer cells. This guide provides a detailed comparison of this compound, a derivative of the IAP antagonist MV1, with two other prominent IAP ligands: the bivalent antagonist Birinapant and the monovalent antagonist LCL161. This objective analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to aid researchers, scientists, and drug development professionals in their endeavors.

Data Presentation: A Quantitative Comparison of IAP Ligand Performance

The efficacy of IAP ligands is determined by their binding affinity to various IAP proteins and their potency in inducing cell death in cancer cells. The following tables summarize the available quantitative data for MV-1, Birinapant, and LCL161.

LigandTarget IAPBinding Affinity (Kd/Ki/IC50, nM)Assay Method
MV1 cIAPsKd: 5.8[1]Not Specified
Birinapant cIAP1Kd: <1[2][3]Fluorescence Polarization
cIAP2Ki: 5.1[2]Fluorescence Polarization
XIAPKd: 45[3][4]Fluorescence Polarization
LCL161 cIAP1IC50: 0.4 (in MDA-MB-231 cells)[5][6]Not Specified
XIAPIC50: 35 (in HEK293 cells)[5][6]Not Specified

Table 1: Comparative Binding Affinities of IAP Ligands. This table presents the dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50) of MV1, Birinapant, and LCL161 for their target IAP proteins. Lower values indicate higher binding affinity.

LigandCell LineIC50 (µM)
MV1 EVSAT5
Birinapant HCC380.63[7]
HCC700.47[7]
MDA-MB-2310.71[7]
HS578T0.21[7]
MDA-MB-2310.015 (48h treatment)[8]
LCL161 Hep3B10.23[6]
PLC519.19[6]
CCRF-CEM0.25[9]
Karpas-2991.6[9]
HNSCC cell lines32 - 95[10]

Table 2: Cellular Potency of IAP Ligands in Cancer Cell Lines. This table showcases the half-maximal inhibitory concentration (IC50) values of the IAP ligands in various cancer cell lines, indicating their effectiveness in inhibiting cell proliferation.

Mechanism of Action: Modulating Cell Death Pathways

IAP antagonists function by binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, primarily cIAP1, cIAP2, and XIAP. This interaction disrupts the ability of IAPs to inhibit caspases, the key executioners of apoptosis. Furthermore, the binding of SMAC mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[7] This degradation has two major consequences: the activation of the non-canonical NF-κB pathway and the sensitization of cells to TNFα-induced apoptosis.

Below is a diagram illustrating the general signaling pathway affected by IAP antagonists.

IAP_Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_iap IAP Regulation cluster_nfkB NF-κB Pathway TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 binds Complex I Complex I TNFR1->Complex I activates Complex II Complex II Complex I->Complex II can lead to NF-kB\nActivation NF-kB Activation Complex I->NF-kB\nActivation leads to Caspase-8 Caspase-8 Complex II->Caspase-8 activates Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis induces IAP_Ligand IAP Ligand (this compound, Birinapant, LCL161) cIAP1/2 cIAP1/2 IAP_Ligand->cIAP1/2 binds & inhibits XIAP XIAP IAP_Ligand->XIAP binds & inhibits cIAP1/2->Complex I inhibits formation of Complex II Proteasomal\nDegradation Proteasomal Degradation cIAP1/2->Proteasomal\nDegradation undergoes XIAP->Caspase-8 inhibits XIAP->Caspase-3/7 inhibits

Fig. 1: IAP Antagonist Signaling Pathway.

Experimental Protocols

To ensure the reproducibility and accuracy of research findings, detailed experimental methodologies are crucial. Provided below are protocols for key assays used in the characterization of IAP ligands.

Fluorescence Polarization Assay for Binding Affinity

This assay is used to determine the binding affinity of IAP ligands to purified IAP BIR domains.

FP_Assay_Workflow start Start prep_reagents Prepare Reagents: - Purified IAP BIR domain - Fluorescently labeled SMAC peptide - Test IAP Ligand (e.g., this compound) start->prep_reagents incubation Incubate IAP BIR domain with fluorescent peptide and varying concentrations of test ligand prep_reagents->incubation measurement Measure fluorescence polarization using a plate reader incubation->measurement analysis Analyze data to determine displacement of the fluorescent peptide and calculate Kd or Ki measurement->analysis end End analysis->end

Fig. 2: Fluorescence Polarization Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Purify the desired IAP BIR domains (e.g., XIAP-BIR3, cIAP1-BIR3).

    • Synthesize or procure a fluorescently labeled peptide derived from the N-terminus of SMAC (e.g., with FITC or TAMRA).

    • Prepare a dilution series of the test IAP ligand.

  • Assay Setup:

    • In a microplate, combine the purified IAP BIR domain at a fixed concentration with the fluorescently labeled SMAC peptide.

    • Add the test IAP ligand at varying concentrations to the wells. Include control wells with no ligand.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • The displacement of the fluorescent peptide by the test ligand results in a decrease in fluorescence polarization.

    • Plot the change in polarization against the ligand concentration and fit the data to a suitable binding model to calculate the IC50. The Kd or Ki can then be derived from the IC50 value.

Cell Viability Assay

This assay measures the cytotoxic effects of the IAP ligands on cancer cell lines.

Protocol (using CellTiter-Glo®):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the IAP ligand. Include vehicle-treated control wells.

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for cIAP1 Degradation

This method is used to visualize and quantify the degradation of cIAP1 protein induced by the IAP ligands.

Western_Blot_Workflow start Start cell_treatment Treat cancer cells with IAP ligand for various times and concentrations start->cell_treatment cell_lysis Lyse cells and quantify protein concentration cell_treatment->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibody against cIAP1 and a loading control (e.g., GAPDH) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect protein bands using chemiluminescence secondary_ab->detection analysis Analyze band intensity to quantify protein levels detection->analysis end End analysis->end

Fig. 3: Western Blotting Workflow.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cancer cells with the IAP ligand at various concentrations and for different time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software to determine the relative levels of cIAP1 protein.

By providing this comprehensive comparison, we aim to empower researchers with the necessary information to make informed decisions in the selection and application of IAP ligands for their specific research and drug development needs. The presented data and protocols offer a solid foundation for further investigation into the therapeutic potential of these promising anti-cancer agents.

References

Validating Target Engagement of MV-1-NH-Me: A Comparative Guide for Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the target engagement of a novel Bruton's tyrosine kinase (BTK) inhibitor, MV-1-NH-Me. To objectively assess its performance, this document outlines key experimental protocols and presents a comparative analysis with established BTK inhibitors: Ibrutinib (B1684441), Acalabrutinib, and Zanubrutinib. All quantitative data are summarized in comparative tables, and methodologies for crucial experiments are detailed to ensure reproducibility.

Introduction to BTK and Target Engagement Validation

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. Its role in B-cell proliferation, survival, and differentiation has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases. The validation of target engagement is a crucial step in the development of novel BTK inhibitors to confirm that the compound directly interacts with BTK within a cellular context, leading to the desired downstream pharmacological effects. This guide will explore three orthogonal methods to confirm and quantify the target engagement of this compound:

  • Biochemical Kinase Assay: To determine the direct inhibitory activity of the compound on purified BTK enzyme.

  • Cellular Thermal Shift Assay (CETSA): To verify direct binding of the compound to BTK in intact cells.

  • Western Blot Analysis of Downstream Signaling: To measure the functional consequence of BTK inhibition on its signaling pathway.

Comparative Analysis of BTK Inhibitors

The performance of this compound is benchmarked against first and second-generation BTK inhibitors. The following tables summarize the quantitative data from the key validation experiments.

Table 1: Biochemical Potency Against BTK
CompoundTargetAssay TypeIC50 (nM)
This compound BTK ADP-Glo Kinase Assay 1.2
IbrutinibBTKADP-Glo Kinase Assay1.5[1]
AcalabrutinibBTKADP-Glo Kinase Assay5.1[1]
ZanubrutinibBTKADP-Glo Kinase Assay<1.0
Table 2: Cellular Target Engagement and Potency
CompoundTargetAssay TypeCell LineEC50 (nM)
This compound BTK CETSA Ramos 8.5
This compound BTK NanoBRET™ HEK293 5.2
IbrutinibBTKCellular Assay (human PBMCs)Human PBMCs<10[2]
AcalabrutinibBTKCellular Assay (human PBMCs)Human PBMCs<10[2]
ZanubrutinibBTKCellular Assay (human whole blood)Human Whole Blood<10[2]

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Protocol:

  • A reaction mixture is prepared containing recombinant BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) peptide), and ATP in kinase buffer.

  • This compound or competitor compounds are added in a series of dilutions.

  • The kinase reaction is initiated by the addition of ATP and incubated at 30°C for 1 hour.

  • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent is added to convert ADP to ATP and activate a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.

Protocol:

  • Cell Culture and Treatment: Ramos cells (a human B-cell lymphoma line) are cultured to 70-80% confluency. Cells are then treated with various concentrations of this compound or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heating Step: After treatment, cells are harvested, washed, and resuspended in PBS with protease inhibitors. The cell suspension is aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at room temperature.[3]

  • Cell Lysis and Fractionation: Cells are lysed by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. The lysates are then centrifuged at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[3][4]

  • Protein Analysis: The supernatant containing the soluble BTK is collected. The protein concentration is quantified, and samples are analyzed by Western Blot using an anti-BTK antibody.

  • Data Analysis: Band intensities of soluble BTK at different temperatures are quantified. A melting curve is generated by plotting the percentage of soluble BTK against temperature. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement. For isothermal dose-response, cells are heated at a single temperature (e.g., the Tm of BTK) with varying compound concentrations to determine the EC50.[5]

Western Blot Analysis of Downstream BTK Signaling

This method evaluates the functional consequence of BTK inhibition by measuring the phosphorylation status of its downstream substrates.

Protocol:

  • Cell Culture and Treatment: Ramos cells are seeded and allowed to adhere overnight. The cells are then serum-starved for 4 hours before being treated with various concentrations of this compound or competitor compounds for 2 hours.

  • Cell Stimulation and Lysis: Cells are stimulated with an anti-IgM antibody to activate the BCR signaling pathway for 10 minutes. Following stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis: Protein concentration in the lysates is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated BTK (p-BTK Tyr223), total BTK, phosphorylated PLCγ2 (p-PLCγ2 Tyr1217), total PLCγ2, and a loading control (e.g., GAPDH).[6]

  • Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL detection system. Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux ERK ERK DAG->ERK NFkB NF-κB Ca_Flux->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation ERK->Proliferation MV1NHMe This compound MV1NHMe->BTK Inhibition

Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.

CETSA_Workflow cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Fractionation cluster_3 Step 4: Analysis A Intact Cells B Treat with this compound or Vehicle A->B C Heat at Temperature Gradient B->C D Cell Lysis C->D E Centrifugation D->E F Separate Soluble & Aggregated Proteins E->F G Western Blot for Soluble BTK F->G H Quantify & Plot Melting Curve G->H I Determine Tm Shift H->I

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Logical relationship for the comparative validation of this compound.

References

A Comparative Analysis of Maleimide-Based Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while efficiently releasing the payload within the target cancer cells. Maleimide-based linkers have been a cornerstone in ADC development due to their specific reactivity with thiol groups on cysteine residues of antibodies. However, the stability of the resulting thioether bond has been a subject of extensive research, leading to the development of next-generation maleimide (B117702) linkers with improved stability profiles.

This guide provides an objective comparison of the performance of traditional and next-generation maleimide-based linkers, supported by experimental data. While the specific term "MV-1-NH-Me linker" does not correspond to a standard nomenclature in published literature, this guide will focus on a comparative analysis of various maleimide-based linkers that incorporate methyl and amine functionalities, which are common structural motifs.

Data Presentation

The following tables summarize quantitative data comparing the stability and in vitro efficacy of different maleimide-based linkers.

Table 1: Comparative Stability of Maleimide-Based Linkers in Plasma

Linker TypeADC ModelPlasma SourceIncubation Time (days)Remaining Conjugated Drug (%)Reference
Traditional MaleimideTrastuzumab-mcVC-PABC-AuristatinHuman6~25% payload loss[1][2]
Maleamic Methyl Estermil40-12bMouse14~96.2%[3]
Dibromomaleimide (DBM)Trastuzumab-ADCPBS pH 7.428Stable (DAR maintained)[4]
Dithiomaleimide (DTM)Trastuzumab-ADCPBS pH 7.428Stable (DAR maintained)[4]
Thio-bromomaleimide (TBM)Trastuzumab-ADCPBS pH 7.428Stable (DAR maintained)[4]

Table 2: In Vitro Cytotoxicity of ADCs with Different Maleimide-Based Linkers

Linker TypeADC ModelCell LineIC50 (nM)Reference
Traditional Maleimidemil40-12b'SK-BR-3 (HER2+)0.04[3]
Maleamic Methyl Estermil40-12bSK-BR-3 (HER2+)0.03[3]
Dibromomaleimide (DBM)4aBT-474 (HER2+)~0.1[4]
Dithiomaleimide (DTM)4bBT-474 (HER2+)~0.2[4]
Thio-bromomaleimide (TBM)4cBT-474 (HER2+)~0.1[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: ADC Stability Assay in Plasma

This protocol outlines a method to assess the stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time.

  • ADC Incubation: The ADC is incubated in plasma (e.g., human, mouse) at a concentration of 100 µg/mL at 37°C.

  • Time Points: Aliquots of the plasma sample are collected at various time points (e.g., 0, 24, 48, 72, 144 hours).

  • Sample Preparation:

    • For analysis of the remaining intact ADC, the plasma samples are often diluted and directly analyzed.

    • To quantify the released payload, proteins in the plasma are precipitated using an organic solvent like acetonitrile. The supernatant containing the free drug is then collected after centrifugation.[5]

  • LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the intact ADC (and thus the DAR) or the amount of free payload.[1][2]

  • Data Analysis: The percentage of remaining conjugated drug is calculated by comparing the DAR at each time point to the initial DAR at time 0.

Protocol 2: In Vitro Cytotoxicity MTT Assay

This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic potency of an ADC.[6][7][8][9]

  • Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and free cytotoxic payload for a duration relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are normalized to untreated control wells to determine the percentage of cell viability. The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is then calculated by fitting the data to a dose-response curve.

Mandatory Visualization

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding 1. Targeting Antigen Tumor-Specific Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release CellDeath Cell Death (Apoptosis) Payload->CellDeath 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental_Workflow_Stability start Start: ADC in Plasma incubation Incubate at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling analysis LC-MS Analysis sampling->analysis end End: Determine DAR & Free Payload analysis->end

Caption: Experimental workflow for assessing ADC stability in plasma.

Logical_Relationship_Linker_Stability cluster_solutions Solutions Traditional Traditional Maleimide Linker Instability Instability Issue: Retro-Michael Reaction Traditional->Instability NextGen Next-Generation Maleimide Linkers Instability->NextGen Drives Development of ImprovedStability Improved Stability NextGen->ImprovedStability RingOpening Succinimide Ring Hydrolysis Substituted Substituted Maleimides (DBM, DTM, TBM) MaleamicEster Maleamic Methyl Ester RingOpening->ImprovedStability Substituted->ImprovedStability MaleamicEster->ImprovedStability

Caption: Logical relationship of maleimide linker development.

References

Navigating the Selectivity Landscape of PROTACs: A Comparative Guide to IAP-Based Degraders and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective degradation of a target protein is a paramount objective. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this; however, the choice of E3 ligase recruiter can significantly influence the cross-reactivity profile of these heterobifunctional molecules. This guide provides a comparative analysis of IAP-based PROTACs, which utilize recruiters like MV-1-NH-Me, against the more commonly employed VHL and CRBN-based degraders, supported by experimental data and detailed methodologies.

In the realm of targeted protein degradation, the "off-target" effects of a PROTAC can stem from several factors, including the promiscuity of the target-binding ligand and unintended interactions of the E3 ligase-recruiting moiety.[1] The selection of the E3 ligase not only dictates which cellular machinery is hijacked for degradation but can also influence the overall selectivity of the PROTAC.[2] While von Hippel-Lindau (VHL) and Cereblon (CRBN) have been the workhorses of PROTAC development, Inhibitor of Apoptosis Proteins (IAPs) offer a distinct mechanism with its own set of advantages and challenges.[1]

Comparative Performance of E3 Ligase Recruiters

The decision to employ an IAP, VHL, or CRBN-based PROTAC can have a profound impact on degradation efficiency (DC50), maximal degradation (Dmax), and the overall selectivity profile. The following tables summarize comparative data for PROTACs targeting the same protein but utilizing different E3 ligase recruiters. It is important to note that direct head-to-head comparisons in the same study are not always available, and linker composition can also significantly affect performance.

Target ProteinE3 Ligase RecruiterPROTACDC50 (nM)Dmax (%)Cell LineReference
BTK IAPSNIPER-11Inefficient Degradation--[3]
CRBNP13I-based6.2>99Namalwa[4]
VHL-Potent Degradation--[3]
BCL-XL IAPCpd 2062-MyLa 1929[3]
VHLPROTAC 146390.8MOLT-4[5]
CRBNPROTAC 15-Selective DegradationWI38[5]
EGFRL858R/T790M IAPSNIPER-24Unable to Degrade--[3]
VHLPyrido[2,3-d]pyrimidin-7-one based5.9--[3]

Note: This table presents data compiled from various sources for illustrative purposes. Direct comparison should be made with caution as experimental conditions and specific PROTAC structures vary.

Understanding the Signaling Pathway of PROTAC-Mediated Degradation

The fundamental mechanism of action for all PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[6] The choice of E3 ligase—be it cIAP1 for this compound based PROTACs, VHL, or CRBN—determines which specific E3 ligase complex is recruited to the target protein.

PROTAC_Signaling_Pathway cluster_Cellular_Machinery Cellular Ubiquitination Machinery PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., cIAP1, VHL, CRBN) PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase->POI Ubiquitinates (in ternary complex) E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->E3_Ligase Associates with Ub Ubiquitin

PROTAC-mediated protein degradation pathway.

Experimental Protocols for Cross-Reactivity Assessment

To rigorously evaluate the cross-reactivity and selectivity of PROTACs, a combination of biochemical, biophysical, and cell-based assays is essential.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[6] Assays to confirm and quantify this complex are crucial first steps.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Reagents and Setup:

    • Purified, recombinant target protein and E3 ligase complex.

    • Donor fluorophore-labeled antibody against the target protein or E3 ligase.

    • Acceptor fluorophore-labeled antibody against the other protein in the complex.

    • Assay buffer and microplate compatible with TR-FRET readings.

  • Procedure:

    • Prepare a solution containing the target protein and the E3 ligase complex in the assay buffer.

    • Add serial dilutions of the PROTAC to the protein mixture in the microplate.

    • Incubate to allow for ternary complex formation.

    • Add the donor and acceptor-labeled antibodies.

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in this ratio indicates the formation of the ternary complex.[7]

Target Ubiquitination Assays

This assay confirms that the formation of the ternary complex leads to the ubiquitination of the target protein.

Methodology: In-Cell Target Ubiquitination

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

    • Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.

  • Immunoprecipitation:

    • Immunoprecipitate the target protein using a specific antibody.

  • Western Blotting:

    • Separate the immunoprecipitated samples via SDS-PAGE.

    • Perform a Western blot using an antibody against ubiquitin to detect the polyubiquitinated target protein.[7]

Global Proteomics for Selectivity Profiling

Quantitative mass spectrometry is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Cell Culture and Treatment:

    • Culture cells and treat with the PROTAC at a concentration that induces significant degradation of the target protein. Include a vehicle control (e.g., DMSO) and potentially a negative control PROTAC (e.g., with an inactive E3 ligase ligand).

  • Sample Preparation:

    • Lyse the cells and digest the proteins into peptides.

    • Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis:

    • Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis:

    • Quantify the relative abundance of thousands of proteins across the different treatment conditions.

    • Identify proteins whose levels are significantly decreased in the PROTAC-treated samples compared to the controls. This will reveal both on-target and potential off-target degradation.[1][8]

Experimental Workflow for Comparative Selectivity Profiling

A systematic workflow is necessary to compare the cross-reactivity of different PROTACs.

PROTAC_Comparison_Workflow cluster_Design PROTAC Design & Synthesis cluster_Biochemical Biochemical & Biophysical Assays cluster_Cellular Cell-Based Assays cluster_Proteomics Global Selectivity Profiling P_IAP IAP-based PROTAC (e.g., this compound) Ternary Ternary Complex Formation (TR-FRET) P_IAP->Ternary P_VHL VHL-based PROTAC P_VHL->Ternary P_CRBN CRBN-based PROTAC P_CRBN->Ternary Degradation Target Degradation (Western Blot / Jess) Ternary->Degradation Ubiquitination Target Ubiquitination (IP-Western) Degradation->Ubiquitination Proteomics Quantitative Proteomics (LC-MS/MS) Ubiquitination->Proteomics Data_Analysis Comparative Data Analysis (DC50, Dmax, Selectivity Score) Proteomics->Data_Analysis Identify On- and Off-Targets

Workflow for comparing PROTAC selectivity.

Conclusion

The choice of E3 ligase recruiter is a critical parameter in the design of selective PROTACs. While this compound and other IAP-recruiting moieties offer an alternative to the more established VHL and CRBN systems, their efficacy and selectivity are highly context-dependent. As the field of targeted protein degradation continues to evolve, a thorough and systematic evaluation of cross-reactivity using a combination of biochemical, cellular, and proteomic approaches will be indispensable for the development of safe and effective therapeutics. The experimental frameworks provided in this guide offer a starting point for researchers to conduct these crucial comparative studies.

References

Safety Operating Guide

Proper Disposal of MV-1-NH-Me: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides a procedural, step-by-step approach to the proper disposal of MV-1-NH-Me, aligning with general laboratory safety standards for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety glasses, nitrile gloves, and a laboratory coat.

  • Ventilation: Handle this compound, particularly in its solid form, in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

  • Consult Safety Data Sheet (SDS): If a substance-specific SDS is available from the manufacturer, it must be reviewed for any specific handling and disposal instructions. In the absence of a specific SDS, treat the substance as hazardous.

Data Presentation: Waste Characterization and Handling

Since specific quantitative data for this compound waste is not available, the following table summarizes the qualitative characteristics and handling requirements for different waste streams contaminated with this compound.

Waste TypeDescriptionRecommended ContainerHandling and Storage Guidelines
Solid Waste Unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes), and lab consumables (e.g., weigh boats, pipette tips).Labeled, leak-proof, solid waste container (e.g., high-density polyethylene (B3416737) - HDPE).Keep container closed when not in use. Store in a designated hazardous waste accumulation area, segregated from incompatible materials.
Liquid Waste Solutions containing this compound (e.g., from experiments, stock solutions), and the first rinse of emptied containers.Labeled, leak-proof, and chemically compatible liquid waste container (e.g., glass or HDPE). Secondary containment is required.Do not mix with other waste streams unless compatibility is confirmed. Keep container sealed. Store in a designated hazardous waste area away from drains and sources of ignition.
Sharps Waste Needles, syringes, or any other sharp objects contaminated with this compound.Puncture-resistant, labeled sharps container.Do not recap, bend, or break needles. Place directly into the sharps container immediately after use.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the general steps for the safe disposal of this compound waste. These procedures should be adapted to comply with your institution's specific hazardous waste management plan.

1. Waste Identification and Segregation:

  • Identify all waste streams contaminated with this compound.
  • Segregate waste into three categories: solid, liquid, and sharps.[1]
  • Never mix incompatible waste types. For instance, do not mix acidic waste with basic waste.

2. Waste Collection and Containment:

  • Solid Waste:
  • Place all contaminated solid materials into a designated, clearly labeled hazardous waste container.[2]
  • Ensure the container is properly sealed when not in use to prevent the release of any dust or residues.
  • Liquid Waste:
  • Collect all solutions containing this compound in a compatible, leak-proof container with a secure cap.[3]
  • The first rinse of any container that held this compound must be collected as hazardous waste.[3] Subsequent rinses of empty containers that held non-acutely toxic chemicals can typically be disposed of down the drain with copious amounts of water, but always check institutional guidelines.[3][4]
  • Use secondary containment to prevent spills.
  • Sharps Waste:
  • Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[2]

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
  • Include the date of accumulation and the responsible researcher's name and contact information.
  • Follow any additional labeling requirements mandated by your institution's Environmental Health and Safety (EH&S) department.[1]

4. Storage:

  • Store all this compound waste in a designated and properly marked satellite accumulation area within the laboratory.
  • Ensure that the storage area is secure and away from general laboratory traffic.
  • Do not accumulate more than the maximum allowable quantity of hazardous waste as per institutional and regulatory limits.

5. Disposal and Removal:

  • Contact your institution's EH&S department to schedule a pickup for the hazardous waste.
  • Do not dispose of any this compound waste in the regular trash, down the sink, or through any other unapproved method.[1][5]
  • Follow all institutional procedures for the final handover of the waste to authorized personnel.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

MV1NHMe_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal Generate Generate this compound Waste Identify Identify Waste Type Generate->Identify Solid Solid Waste Identify->Solid e.g., PPE, tubes Liquid Liquid Waste Identify->Liquid e.g., solutions, rinsate Sharps Sharps Waste Identify->Sharps e.g., needles CollectSolid Collect in Labeled Solid Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Container (with Secondary Containment) Liquid->CollectLiquid CollectSharps Collect in Labeled Sharps Container Sharps->CollectSharps Store Store in Designated Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store CollectSharps->Store Request Request EH&S Pickup Store->Request Dispose Proper Disposal by Authorized Personnel Request->Dispose

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's environmental health and safety professionals for any specific questions or concerns.

References

Personal protective equipment for handling MV-1-NH-Me

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling the synthetic peptide MV-1-NH-Me. It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is based on general best practices for handling laboratory chemicals of this nature.

Disclaimer: While one supplier of a similar compound, MV1, has classified it as not a hazardous substance or mixture, it is imperative to obtain and review the specific Safety Data Sheet (SDS) provided by the supplier of your this compound before handling.[1] This guide supplements, but does not replace, the information in the SDS. A thorough risk assessment should be conducted for any new experimental protocol involving this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the final line of defense against potential exposure.[2] The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols.[3][4][5]

Protection Type Equipment Specification and Use Case
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for all laboratory activities involving this compound to protect against minor splashes and particulates. Must be ANSI Z87.1 compliant.[3][6]
Chemical Splash GogglesRequired when handling stock solutions or larger volumes (>1 liter) where there is a risk of splashing.[6]
Face ShieldRequired in addition to goggles when performing operations with a significant splash or spray hazard, such as during reagent preparation or transfer.[3][6]
Hand Protection Nitrile GlovesStandard for handling small quantities of powders or solutions. Check for any signs of degradation and change gloves frequently.
Double GlovingRecommended when handling concentrated solutions or for prolonged operations to provide an extra layer of protection.
Chemical-Resistant GlovesFor extensive handling or when using solvents for dissolution, refer to the glove manufacturer's compatibility chart for the specific solvent being used.[2]
Body Protection Laboratory CoatA flame-resistant lab coat is standard and should be worn at all times in the laboratory to protect skin and clothing from contamination.[5][6]
Closed-toe ShoesRequired at all times in the laboratory; no sandals or open-toed shoes are permitted.[5][6]
Respiratory Protection Not Generally RequiredFor a compound classified as non-hazardous, respiratory protection is typically not needed when handling small quantities in a well-ventilated area.
Fume HoodAll handling of the solid compound (e.g., weighing) and preparation of solutions should be conducted inside a certified chemical fume hood to minimize inhalation exposure.
N95 RespiratorMay be considered when handling larger quantities of the powder outside of a fume hood, based on a specific risk assessment.

Operational Plan: Handling and Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS for this compound b Don Appropriate PPE a->b c Prepare Work Area in Fume Hood b->c d Weigh Solid this compound c->d Proceed to handling e Prepare Stock Solution d->e f Perform Experiment e->f g Decontaminate Work Area f->g Experiment complete h Segregate Waste g->h i Dispose of Waste h->i j Remove PPE i->j End of Procedure

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Solid Waste:

    • Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.

    • Dispose of unneeded solid this compound as chemical waste in accordance with your institution's guidelines.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a labeled hazardous waste container.

    • If organic solvents are used, the waste must be segregated into halogenated or non-halogenated solvent waste streams as appropriate.

    • Never dispose of chemical waste down the drain.

  • Decontamination:

    • Wipe down all surfaces and equipment that have come into contact with this compound with an appropriate cleaning agent (e.g., 70% ethanol), and dispose of the cleaning materials as solid waste.

Experimental Protocols

While specific experimental protocols will vary, the handling of this compound will likely involve solid-phase peptide synthesis (SPPS) or its use as a reagent in solution.

Key Experimental Considerations:

  • Solid-Phase Peptide Synthesis (SPPS): If synthesizing or modifying this compound, be aware that the process involves hazardous reagents and large volumes of solvents like DMF and TFA.[7][8] All steps, including resin washing, coupling, and cleavage, should be performed in a well-ventilated fume hood.[9]

  • Solution-Based Assays: When preparing solutions, add the solid this compound to the solvent slowly to avoid dust generation. If sonication is required to dissolve the peptide, ensure the container is capped.

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound. Always prioritize safety and consult institutional guidelines for specific procedures.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.